Sulthiame-d4 Sulthiame-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16659785
InChI: InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D
SMILES:
Molecular Formula: C10H14N2O4S2
Molecular Weight: 294.4 g/mol

Sulthiame-d4

CAS No.:

Cat. No.: VC16659785

Molecular Formula: C10H14N2O4S2

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

Sulthiame-d4 -

Specification

Molecular Formula C10H14N2O4S2
Molecular Weight 294.4 g/mol
IUPAC Name 2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D
Standard InChI Key HMHVCUVYZFYAJI-LNFUJOGGSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1N2CCCCS2(=O)=O)[2H])[2H])S(=O)(=O)N)[2H]
Canonical SMILES C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical and Structural Profile of Sulthiame-d4

Sulthiame-d4 (CAS No. 1795021-05-4) is a deuterium-labeled derivative of Sulthiame (CAS No. 61-56-3), a carbonic anhydrase inhibitor used clinically to manage epilepsy . Its molecular formula, C₁₀H₁₀D₄N₂O₄S₂, reflects the substitution of four protium atoms with deuterium at specific positions on the benzene ring, resulting in a molecular weight of 294.38 g/mol . The structural designation, 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzene-2,3,5,6-d4-sulfonamide, confirms the deuteration at the 2, 3, 5, and 6 positions of the benzenesulfonamide moiety .

Table 1: Comparative Chemical Properties of Sulthiame and Sulthiame-d4

PropertySulthiameSulthiame-d4
CAS Number61-56-3 1795021-05-4
Molecular FormulaC₁₀H₁₄N₂O₄S₂ C₁₀H₁₀D₄N₂O₄S₂
Molecular Weight (g/mol)290.36 294.38
Density (g/cm³)1.472 Not reported
Boiling Point (°C)520.2 Not reported

The deuteration process enhances the compound’s stability without significantly altering its physicochemical properties, making it ideal for tracer studies .

Synthesis and Analytical Characterization

Sulthiame-d4 is synthesized through isotopic exchange reactions, substituting hydrogen atoms with deuterium at specific aromatic positions . Analytical validation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms its purity and isotopic enrichment. In one pharmacokinetic study, Sulthiame-d4 served as an internal standard, enabling precise quantification of Sulthiame in biological matrices . The method exhibited a lower limit of quantification of 0.01 µg/mL and minimal matrix effects, ensuring reliability across plasma, whole blood, and urine samples .

Research Applications in Pharmacokinetics

Nonlinear Disposition and Erythrocyte Uptake

A pivotal pilot study administered single doses of Sulthiame (50–200 mg) to healthy volunteers, with Sulthiame-d4 facilitating accurate drug quantification . Plasma concentrations exhibited dose-dependent nonlinearity:

  • C<sub>max</sub> increased 10-fold (0.02 to 1.88 µg/mL) with doubling doses .

  • AUC<sub>0-inf</sub> rose disproportionately, from 1.24 µg·h/mL (50 mg) to 24.04 µg·h/mL (200 mg) .

In contrast, whole blood concentrations showed saturable erythrocyte uptake, with C<sub>max</sub> plateauing at 17.19 µg/mL for the 200 mg dose . In vitro spiking experiments confirmed rapid, irreversible erythrocyte uptake, attributed to Sulthiame’s affinity for carbonic anhydrase isoforms abundant in red blood cells .

Table 2: Pharmacokinetic Parameters of Sulthiame in Plasma and Whole Blood

Dose (mg)Plasma C<sub>max</sub> (µg/mL)Whole Blood C<sub>max</sub> (µg/mL)AUC<sub>0-inf</sub> (µg·h/mL)
500.02 ± 16%7.91 ± 17%1.24 ± 63%
1000.18 ± 44%15.87 ± 19%8.57 ± 33%
2001.88 ± 24%17.19 ± 17%24.04 ± 27%

Compartmental Modeling Insights

A two-compartment pharmacokinetic model incorporating saturable binding to erythrocytes accurately described Sulthiame’s disposition . Key parameters included:

  • Apparent plasma clearance: 10.0 L/h (29% between-subject variability) .

  • Distribution volume: 64.8 L .

  • Erythrocyte binding capacity: 111 mg, with a compartment size of 3.3 L .

This model underscores the critical role of erythrocytes in modulating Sulthiame’s pharmacokinetics, a finding enabled by Sulthiame-d4’s analytical precision .

Future Directions and Implications

The integration of Sulthiame-d4 into advanced LC-MS/MS workflows promises to unravel:

  • Metabolic pathways: Identification of elusive Sulthiame metabolites.

  • Drug-drug interactions: Impact of carbonic anhydrase inhibitors on Sulthiame’s erythrocyte binding.

  • Personalized dosing: Model-informed precision dosing for epilepsy patients.

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